molecular formula C10H14N4O4 B082592 Dihydroxypropyltheobromine CAS No. 13460-96-3

Dihydroxypropyltheobromine

Cat. No. B082592
CAS RN: 13460-96-3
M. Wt: 254.24 g/mol
InChI Key: RRBSZTYIWIHPST-UHFFFAOYSA-N
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Description

Dihydroxypropyltheobromine is a chemical compound that has been explored for its structural and synthetic properties. While direct studies on Dihydroxypropyltheobromine are limited, insights can be drawn from related research on synthesis methods, molecular structures, and the properties of similar compounds.

Synthesis Analysis

Synthesis routes for compounds like Dihydroxypropyltheobromine involve complex reactions, including the use of bromine and hydrobromic acid as reagents. The synthesis of 5-chloro-2,4-dihydroxypyridine, for example, demonstrates the reactivity of such compounds towards these reagents (Kolder & Hertog, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to Dihydroxypropyltheobromine, such as dihydroteleocidin B monobromoacetate, has been elucidated through X-ray analysis, revealing complex structures with substituted indole nuclei and lactum rings (Harada et al., 1966).

Chemical Reactions and Properties

Research on the reactivity and properties of related compounds shows that the presence of hydroxyl groups significantly affects the chemical behavior, including susceptibility to deprotonation and the effects on electronic transitions and luminescence (Fuentes et al., 2012).

Physical Properties Analysis

While specific studies on the physical properties of Dihydroxypropyltheobromine are scarce, related compounds exhibit unique crystallization behaviors and intermolecular interactions, as seen in the self-assembling properties of dihydroxypropyl 5,6-dihydrothymine derivatives (Cetina et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and functional group behavior, of compounds like Dihydroxypropyltheobromine can be inferred from studies on related chemicals. For example, the synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide highlights the potential biological activities of such compounds (Crider et al., 1984).

Scientific Research Applications

Pharmacological and Biological Research Applications

  • Catalysis and Synthesis in Drug Development : Advances in metal-catalyzed diamination reactions highlight the importance of 1,2-diamine motifs, present in many pharmaceutical agents, and their synthetic accessibility through diamination of alkenes. This methodology could be significant for developing drugs with improved efficiency and reduced side effects, indicating a potential area for applying Dihydroxypropyltheobromine derivatives in medicinal chemistry (Cardona & Goti, 2009).

  • Neuropharmacological Effects : Research on dopaminergic drugs for treating neuropsychiatric disorders, including Parkinson's disease, depression, and schizophrenia, underscores the critical role of the brain's dopaminergic system. Studies on compounds like N-aralkyl substituted 2-aminoindans suggest their potential as dopaminergic agents, offering insights into Dihydroxypropyltheobromine's possible applications in neuropharmacology (Andujar et al., 2008).

  • Antioxidant and Anti-inflammatory Effects : Dihydromyricetin, a flavonoid with pharmacological effects, demonstrates the potential for compounds like Dihydroxypropyltheobromine in reducing oxidative stress and inflammation. Such properties are particularly relevant in conditions like nonalcoholic fatty liver disease, indicating a broader application spectrum in metabolic and inflammatory disorders (Chen et al., 2015).

Chemistry and Biochemistry Research Applications

  • Chemometrics and Analytical Chemistry : The development of chemometrics-assisted spectrophotometric methods for simultaneous determination of compounds in pharmaceuticals underscores the utility of Dihydroxypropyltheobromine and its derivatives in analytical chemistry, improving the accuracy and efficiency of pharmaceutical analysis (Damiani et al., 2005).

  • Biochemical and Enzymatic Studies : Studies on the synthesis and catalytic applications of compounds, including the investigation of enzymatic reactions facilitated by immobilized enzymes, provide a foundation for utilizing Dihydroxypropyltheobromine in biochemical research. This includes its potential role in synthesizing key biochemicals or as a substrate in enzymatic reactions (Yildiz et al., 2013).

properties

IUPAC Name

1-(2,3-dihydroxypropyl)-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c1-12-5-11-8-7(12)9(17)14(3-6(16)4-15)10(18)13(8)2/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBSZTYIWIHPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001043055
Record name Dihydroxypropyltheobromine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroxypropyltheobromine

CAS RN

13460-96-3
Record name 1-(2,3-Dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
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Record name Dihydroxypropyltheobromine
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Record name 1-(2,7-dimethylxanthine
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Record name Dihydroxypropyltheobromine
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Record name 1-(2,3-dihydroxypropyl)-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
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Record name DIHYDROXYPROPYLTHEOBROMINE
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